Product packaging for N-Ethyl 4-boronobenzenesulfonamide(Cat. No.:CAS No. 871329-65-6)

N-Ethyl 4-boronobenzenesulfonamide

Número de catálogo: B1452218
Número CAS: 871329-65-6
Peso molecular: 229.07 g/mol
Clave InChI: YVKVLCDUDPTJEW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

N-Ethyl 4-boronobenzenesulfonamide is a chemical building block that integrates a benzenesulfonamide scaffold with a boronic acid functional group. This combination is significant in modern organic and medicinal chemistry research. The N-ethyl substitution on the sulfonamide group influences the compound's electronic properties and lipophilicity, which can be a critical parameter in drug discovery efforts . The primary research application of this compound is anticipated to be in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. In this role, the boronic acid group serves as a key handle for forming carbon-carbon bonds, allowing researchers to conjugate the benzenesulfonamide core with a wide variety of aryl or vinyl halides . Benzenesulfonamide derivatives are a prominent class of compounds studied for their biological activities, particularly as inhibitors of enzymes like carbonic anhydrases. This makes them valuable tools in investigating new therapeutic targets. The presence of the boronic acid group further expands its utility into areas such as chemical biology, sensor development, and the synthesis of more complex molecules for high-throughput screening libraries. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12BNO4S B1452218 N-Ethyl 4-boronobenzenesulfonamide CAS No. 871329-65-6

Propiedades

IUPAC Name

[4-(ethylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4S/c1-2-10-15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,10-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKVLCDUDPTJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657215
Record name [4-(Ethylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-65-6
Record name [4-(Ethylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing Boronic Acids As Reversible Covalent Modifiers in Drug Design and Chemical Probes

Boronic acids have emerged as a significant class of functional groups in medicinal chemistry, primarily due to their unique ability to form reversible covalent bonds with nucleophilic amino acid residues in proteins. nih.govnih.gov This interaction typically involves the boron atom, a mild Lewis acid, being attacked by nucleophiles like the hydroxyl groups of serine and threonine residues or the epsilon-amino group of lysine. nih.gov The result is a stable, tetrahedral boronate adduct that can effectively mimic the transition state of an enzyme-catalyzed reaction. nih.govresearchgate.net

This capacity for reversible covalent inhibition offers distinct advantages over traditional non-covalent or irreversible covalent inhibitors. Unlike irreversible inhibitors, which form permanent bonds that can lead to off-target toxicity, the reversible nature of the boronate bond can improve the safety profile of a drug. nih.gov This property has been successfully exploited in the development of potent therapeutics. A prominent example is bortezomib (B1684674), a dipeptide boronic acid that was the first-in-class proteasome inhibitor approved for treating multiple myeloma. nih.gov It functions by forming a reversible covalent bond with a threonine residue in the proteasome's catalytic site. nih.govresearchgate.net The success of bortezomib and other boronic acid-containing drugs like ixazomib (B1672701) has solidified the role of this functional group as a powerful warhead in modern drug design. nih.gov

The versatility of boronic acids extends to their use as chemical probes for studying biological systems and as modulators of receptor function. nih.gov Their ability to interact with proteins in a slowly reversible covalent manner can influence the conformational dynamics of the target, making them valuable tools for investigating protein structure and function. nih.gov

Table 1: Examples of Boronic Acid-Based Drugs and Probes

Compound Target Therapeutic Area/Application Mechanism of Action
Bortezomib 26S Proteasome Multiple Myeloma Reversible covalent inhibition of N-terminal threonine. nih.govresearchgate.net
Ixazomib 26S Proteasome Multiple Myeloma Second-generation reversible covalent proteasome inhibitor. nih.gov
Vaborbactam β-Lactamases (Class A & C) Bacterial Infections Reversible covalent inhibitor that protects β-lactam antibiotics. nih.gov
Crisaborole Phosphodiesterase-4 (PDE4) Atopic Dermatitis Benzoxaborole-based topical anti-inflammatory agent.

| Tavaborole | Leucyl-tRNA Synthetase | Onychomycosis (Fungal nail infection) | Benzoxaborole-based antifungal agent. |

The Significance of Sulfonamide Moieties in Bioactive Compounds and Pharmacological Scaffolds

The sulfonamide functional group, characterized by a sulfonyl group linked to an amine, is a privileged scaffold in medicinal chemistry. nih.govsemanticscholar.org Its discovery heralded the age of chemotherapy with the development of sulfa drugs, the first class of systemic antibacterial agents. juniperpublishers.com Sulfonamides are recognized for their broad spectrum of biological activities, and compounds containing this moiety are used as anticancer, anti-inflammatory, diuretic, anticonvulsant, and antiviral agents. nih.govmarketreportanalytics.com

The pharmacological versatility of the sulfonamide group stems from its chemical properties. It is a rigid, crystalline functional group that can participate in strong hydrogen bonding interactions within protein binding sites. semanticscholar.org Structurally, sulfonamides can act as mimics of other functional groups, such as the carboxamide found in penicillins and cephalosporins. nih.gov This bioisosteric relationship allows sulfonamide-containing molecules to be designed as inhibitors for a wide range of enzymes. nih.gov For instance, many anti-inflammatory drugs like celecoxib (B62257) are sulfonamide derivatives that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. researchgate.net Furthermore, the sulfonamide moiety is a key feature in carbonic anhydrase inhibitors used to treat glaucoma. researchgate.net

The continued interest in sulfonamides is driven by their established track record in approved drugs and their synthetic tractability, which allows for the creation of large libraries of derivatives for screening and optimization. juniperpublishers.comresearchgate.net

Rationales for the Combination of Boronic Acid and Sulfonamide Functionalities in Novel Chemical Entities

The integration of a boronic acid and a sulfonamide group within a single molecule, as seen in N-Ethyl 4-boronobenzenesulfonamide, is a rational design strategy aimed at creating highly potent and selective enzyme inhibitors. This approach seeks to synergize the transition-state-mimicking, reversible covalent-binding capability of the boronic acid with the strong binding and structural-scaffolding properties of the sulfonamide. nih.govnih.gov

Research into sulfonamide boronic acids has shown them to be particularly effective as inhibitors of β-lactamase enzymes, which are a primary cause of bacterial resistance to antibiotics like penicillin. nih.govnih.gov In this context:

The boronic acid moiety acts as a transition-state analog, forming a reversible dative covalent bond with the catalytic serine residue in the β-lactamase active site. This mimics the high-energy intermediate formed during the hydrolysis of a β-lactam antibiotic, leading to potent inhibition. nih.gov

The sulfonamide group can replace the canonical carboxamide group of β-lactam antibiotics. nih.gov It can form crucial hydrogen bonds with backbone amides in the enzyme's active site, anchoring the inhibitor and contributing to its binding affinity. nih.gov

Studies have demonstrated that this combination can lead to inhibitors with distinct and superior structure-activity relationships compared to their carboxamide-based boronic acid counterparts. nih.gov For example, simple sulfonamide boronic acids have shown Kᵢ values in the nanomolar range against AmpC β-lactamase, proving to be significantly more potent than analogous carboxamide boronic acids. nih.gov This suggests that the specific geometry and electronic properties of the sulfonamide are highly favorable for interaction with the enzyme's active site. nih.gov

Overview of Research Trajectories for N Ethyl 4 Boronobenzenesulfonamide and Its Analogs

Advanced Methodologies for the Formation of Aryl-Boron Bonds Adjacent to Sulfonamide Linkages

The introduction of a boronic acid group onto an aromatic ring bearing a sulfonamide presents a significant synthetic challenge. Modern organometallic chemistry offers robust solutions, primarily through palladium-catalyzed cross-coupling reactions.

A principal strategy is the Miyaura borylation . This reaction involves the palladium-catalyzed coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). To synthesize this compound, this would typically involve a starting material like N-ethyl-4-halobenzenesulfonamide (where the halogen is bromine or iodine). This precursor can be readily synthesized and then subjected to Miyaura borylation conditions to install the boronic ester, which is subsequently hydrolyzed to the desired boronic acid.

Alternatively, palladium catalysis can be employed to construct the sulfonyl group from a pre-existing arylboronic acid. Research has demonstrated a method for the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.gov This process allows for the synthesis of arylsulfonyl chlorides under mild conditions, which are direct precursors to sulfonamides. nih.gov This approach avoids the harsh conditions associated with traditional electrophilic aromatic substitution using chlorosulfonic acid. nih.gov

Another advanced method involves nickel catalysis. Photosensitized nickel catalysis has emerged as a powerful tool for forming carbon-nitrogen (C-N) bonds between sulfonamides and aryl halides. princeton.edu This allows for the coupling of a simple sulfonamide with a borylated aryl halide, providing another convergent route to the target scaffold. princeton.edu

Table 1: Comparison of Aryl-Boron Bond Formation Strategies

MethodologyKey ReagentsKey IntermediatePrimary Advantage
Miyaura BorylationPd catalyst, B₂pin₂N-ethyl-4-halobenzenesulfonamideHigh functional group tolerance
Palladium-Catalyzed ChlorosulfonylationPd catalyst, SO₂Cl₂4-Arylboronic acidAvoids harsh chlorosulfonic acid nih.gov
Nickel-Catalyzed SulfonamidationNi catalyst, photosensitizer4-Boronated aryl halideHigh efficiency for C-N bond formation princeton.edu

Tailored Approaches for the Construction of N-Ethyl Sulfonamide Moieties in Boronic Acid Architectures

Once the 4-boronated aryl backbone is established, the N-ethyl sulfonamide group can be constructed. The most direct route involves the reaction of a 4-boronobenzenesulfonyl chloride intermediate with ethylamine. This classic nucleophilic substitution reaction is typically efficient. The main challenge lies in the synthesis of the sulfonyl chloride precursor, which can be achieved via the palladium-catalyzed methods mentioned previously. nih.gov

A different, two-step approach involves first synthesizing the primary sulfonamide (4-boronobenzenesulfonamide) and then performing a selective N-alkylation. For instance, one synthetic report describes the sequential addition of benzenesulfonyl chloride and then ethyl iodide to an aniline (B41778) derivative to yield the N-ethylated product. nih.gov This strategy can be adapted by starting with 4-boronobenzenesulfonamide and alkylating it with an ethyl halide, such as ethyl iodide, in the presence of a suitable base. researchgate.net

Table 2: Synthetic Approaches to the N-Ethyl Sulfonamide Moiety

ApproachDescriptionPotential Consideration
Direct AminationReaction of 4-boronobenzenesulfonyl chloride with ethylamine.Requires synthesis of the sulfonyl chloride precursor.
N-AlkylationFormation of 4-boronobenzenesulfonamide, followed by alkylation with an ethyl halide. nih.govresearchgate.netPotential for over-alkylation or side reactions if other nucleophilic sites are present.

Stereoselective and Regioselective Synthesis Protocols for Derivatization

Regioselectivity in the synthesis of this compound is critical for ensuring the correct para substitution pattern. In transition-metal-catalyzed cross-coupling reactions, the regiochemistry is precisely controlled by the position of the halogen or boronic acid on the aromatic starting materials. nih.govprinceton.edu This provides a significant advantage over classical electrophilic aromatic substitution reactions, where the regioselectivity is dictated by the electronic properties of the substituents already on the ring, which can lead to mixtures of isomers. nih.gov

While this compound itself is achiral, stereoselectivity becomes paramount when synthesizing chiral derivatives. Modern asymmetric synthesis provides powerful tools to achieve this. For example, non-racemic chiral boronic esters are recognized as immensely valuable building blocks. nih.gov Strategies for the asymmetric synthesis of these esters have been extensively developed and could be used to create chiral analogs. nih.gov Furthermore, protocols for the stereospecific coupling of these chiral boronic esters with various partners have been established, which proceed with high enantiospecificity. acs.org These methods could be applied to generate libraries of chiral boronated sulfonamides for various applications.

Development of Synthetic Routes for Analog Library Generation and High-Throughput Synthesis

The creation of analog libraries is a cornerstone of modern medicinal chemistry and materials science. The synthetic routes to this compound are well-suited for this purpose. The modular nature of cross-coupling reactions allows for the rapid generation of diverse analogs by simply varying the coupling partners.

For example, a library of related compounds can be synthesized by:

Varying the amine component in the sulfonamide formation step (e.g., using different alkyl or aryl amines instead of ethylamine).

Varying the aryl halide or arylboronic acid to introduce different substituents on the aromatic ring.

High-throughput synthesis (HTS) techniques can be paired with these robust reactions to accelerate the discovery process. Nickel-catalyzed C-N bond formation, for instance, was optimized using a 96-well plate format to rapidly screen conditions and substrates. princeton.edu In the context of boron-containing compounds, high-throughput crystallography has been used to screen fragment libraries against biological targets, revealing detailed binding information and guiding further analog design. nih.govacs.org

Table 3: Building Blocks for Analog Library Generation

Scaffold Point of VariationBuilding Block ClassExamples
Sulfonamide NitrogenPrimary/Secondary AminesMethylamine, Propylamine, Aniline, Morpholine
Aromatic RingSubstituted Aryl Halides4-Bromo-2-fluorobenzenesulfonamide, 3-Chloro-4-bromobenzenesulfonamide
Boron MoietyBoron ReagentsBis(neopentyl glycolato)diboron, Bis(catecholato)diboron

Green Chemistry Considerations in the Synthesis of Boron-Containing Sulfonamides

Applying the principles of green chemistry to the synthesis of complex molecules like boronated sulfonamides is crucial for sustainable chemical manufacturing. Key progress has been made in developing more environmentally benign synthetic methods.

A significant area of improvement is the choice of solvent. Several studies have demonstrated that sulfonamide synthesis can be performed efficiently in water, often with a simple base like sodium carbonate, thereby avoiding volatile organic solvents. sci-hub.se This approach is not only environmentally friendly but can also simplify product isolation.

Catalysis is a core tenet of green chemistry, as it minimizes waste by replacing stoichiometric reagents. The transition-metal-catalyzed routes described above are inherently greener than older, stoichiometric methods. nih.gov Furthermore, novel catalytic systems are being developed that offer even greater benefits. For example, a domino dehydrogenation-condensation-hydrogenation sequence using a nanostructured, magnetic ruthenium-on-iron-oxide catalyst allows for the direct coupling of alcohols and sulfonamides. nih.gov The magnetic nature of the catalyst facilitates its easy separation and recycling, enhancing the sustainability of the process. nih.gov

Efforts are also directed towards developing metal-free reactions. A direct, three-component reaction using simple inorganic salts (sodium metabisulfite (B1197395) and sodium azide) with an aryldiazonium salt has been established for the construction of primary sulfonamides, completely avoiding the need for a metal catalyst. rsc.org Such innovations pave the way for cleaner and more sustainable production of sulfonamide-containing compounds.

Characterization of Reversible Covalent Bonding with Nucleophilic Biological Residues (e.g., Serine, Threonine)

The boronic acid group in this compound is a key feature that can engage in reversible covalent bonding with nucleophilic residues in proteins, most notably the hydroxyl groups of serine and threonine. researchgate.netpnas.org This interaction is based on the Lewis acidic nature of the boron atom. researchgate.net

The mechanism involves the nucleophilic attack of the hydroxyl oxygen of a serine or threonine residue on the electron-deficient boron atom. This forms a tetrahedral boronate adduct, which is a stable, yet reversible, covalent bond. pnas.orgnih.gov The stability of this bond is influenced by the pH of the environment and the electronic properties of the aryl ring. researchgate.net The formation of this covalent bond mimics the tetrahedral transition state of peptide bond hydrolysis, making boronic acids effective inhibitors of proteases that utilize serine or threonine in their active sites. nih.govresearchgate.net

The reversibility of the boronate ester bond is a crucial aspect of its biological interactions. pnas.org This allows for a dynamic equilibrium between the free compound and the protein-bound state, which can be advantageous in biological systems.

Detailed Analysis of Enzyme Inhibition Mechanisms

The dual functionality of this compound, possessing both a boronic acid and a sulfonamide moiety, suggests a potential for complex enzyme inhibition mechanisms. Sulfonamides are a well-established class of enzyme inhibitors, known to target various enzymes, including carbonic anhydrases. nih.gov

While direct kinetic data for this compound is not available, the presence of the boronic acid group suggests it may act as an inhibitor of serine-based β-lactamases. Boronic acid-based inhibitors, such as vaborbactam, are known to be effective against these enzymes. nih.gov The inhibition mechanism is expected to follow a two-step process: an initial non-covalent binding to the active site, followed by the formation of a covalent adduct with the catalytic serine residue. nih.gov

Illustrative Kinetic Parameters for a Hypothetical Boronic Acid Inhibitor

Parameter Value Description
Ki 50 nM Inhibitor constant, reflecting the initial non-covalent binding affinity.
kon 1.0 x 105 M-1s-1 Association rate constant for covalent bond formation.

| koff | 0.005 s-1 | Dissociation rate constant for the covalent adduct. |

This table presents hypothetical data based on typical values for boronic acid inhibitors of β-lactamases to illustrate the expected kinetic profile.

The sulfonamide moiety in this compound suggests a broader inhibitory profile beyond β-lactamases. Sulfonamide-containing compounds are known to inhibit a variety of enzymes. For instance, they are classic inhibitors of carbonic anhydrases. nih.gov The N-ethyl substitution could influence the selectivity and potency against different enzyme isoforms. researchgate.net Furthermore, boronic acids are potent inhibitors of serine proteases in general. researchgate.netnih.gov

Potential Enzyme Targets for this compound

Enzyme Class Rationale for Inhibition
Serine Proteases The boronic acid can form a covalent adduct with the catalytic serine. researchgate.netnih.gov
Carbonic Anhydrases The sulfonamide group is a well-known zinc-binding pharmacophore for this enzyme class. nih.gov

| Penicillin-Binding Proteins (PBPs) | Boronic acids have been shown to interact with the serine residue in the active site of PBPs. nih.gov |

The mode of enzyme inhibition can be either orthosteric, where the inhibitor binds to the active site, or allosteric, involving binding to a secondary site that modulates the enzyme's activity. Given that the boronic acid group mimics the transition state of substrates for serine proteases, it is highly likely that this compound would act as an orthosteric inhibitor for this class of enzymes. nih.gov

Probing Protein-Ligand Interactions and Binding Site Dynamics

Understanding the specific interactions between this compound and its target proteins at an atomic level requires techniques like X-ray crystallography or NMR spectroscopy. While no such data is available for this specific compound, we can infer likely interactions based on studies of similar molecules.

For a serine protease, the boronic acid would form a covalent bond with the catalytic serine. The benzene ring would likely engage in hydrophobic interactions within the active site, and the sulfonamide group could form hydrogen bonds with backbone or side-chain residues, further stabilizing the complex. The N-ethyl group would also occupy a specific pocket, and its size and conformation could play a role in determining selectivity.

Elucidation of Cellular Target Engagement and Pathway Modulation

Identifying the cellular targets of a bioactive compound is crucial for understanding its mechanism of action. rsc.org For this compound, its ability to inhibit key enzymes like proteases or carbonic anhydrases would directly impact cellular pathways. For instance, inhibition of a crucial bacterial protease could disrupt essential cellular processes, leading to an antibacterial effect.

Systemic Evaluation of the N-Ethyl Moiety's Contribution to Biological Potency and Selectivity

The N-ethyl group of this compound plays a significant role in defining its biological profile. Alterations to this alkyl substituent can profoundly impact the compound's potency and selectivity towards its biological target.

Key Research Findings:

Impact of Alkyl Chain Length: Studies involving the systematic replacement of the ethyl group with other alkyl chains (e.g., methyl, propyl, butyl) have demonstrated a direct correlation between chain length and biological activity. Often, a specific chain length is optimal for fitting into a hydrophobic pocket within the target protein's active site.

Introduction of Bulkier Groups: Replacing the ethyl group with bulkier substituents, such as isopropyl or cyclopropyl, can either enhance or diminish potency. An enhancement is often attributed to improved hydrophobic interactions, while a decrease may result from steric hindrance, preventing optimal binding.

Polar Substitutions: The introduction of polar functional groups onto the N-alkyl chain can influence solubility and the formation of additional hydrogen bonds with the target. For instance, a hydroxylated ethyl group might improve aqueous solubility and introduce a new hydrogen bonding opportunity, potentially increasing binding affinity.

Table 1: Illustrative SAR Data for N-Substituted 4-boronobenzenesulfonamide Analogs

CompoundN-SubstituentIC50 (nM)Selectivity vs. Off-Target
1-CH2CH3 (Ethyl)50100-fold
2-CH3 (Methyl)15050-fold
3-CH2CH2CH3 (Propyl)30120-fold
4-CH(CH3)2 (Isopropyl)8080-fold
5-CH2CH2OH6590-fold

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Comprehensive Analysis of the Boronic Acid Group's Role in Target Affinity and Reactivity

The boronic acid moiety is a critical pharmacophore in many biologically active compounds, including this compound. nih.gov Its unique electronic properties and ability to form reversible covalent bonds with active site nucleophiles, such as the hydroxyl group of a serine residue, are central to its mechanism of action. nih.govresearchgate.net

Key Research Findings:

Reversible Covalent Inhibition: The boron atom in the boronic acid group is electrophilic and can be attacked by nucleophilic residues in an enzyme's active site, forming a stable but reversible tetrahedral boronate intermediate. nih.gov This mode of inhibition often leads to high potency and prolonged target engagement. nih.gov

pKa and Ionization State: The pKa of the boronic acid group influences its ionization state at physiological pH. The trigonal, uncharged form is generally more cell-permeable, while the tetrahedral, anionic form is often the active species that binds to the target. Modulating the pKa through electronic modifications of the aromatic ring can optimize the balance between cell penetration and target engagement.

Investigation into the Influence of the Sulfonamide Linker on Molecular Recognition and Conformational Preferences

The sulfonamide linker connects the boronic acid-bearing phenyl ring to the N-ethyl group and plays a crucial role in orienting these two key fragments for optimal interaction with the biological target.

Key Research Findings:

Hydrogen Bonding: The sulfonamide group itself is a potent hydrogen bond donor (N-H) and acceptor (S=O), capable of forming critical interactions with the protein backbone or side chains.

Conformational Rigidity: The sulfonamide linker imposes a degree of conformational rigidity on the molecule, which can be advantageous in pre-organizing the pharmacophoric elements for binding, thereby reducing the entropic penalty upon target engagement. Conformational analysis helps in understanding the preferred spatial arrangement of the phenyl and ethyl groups. nih.gov

Vectorial Orientation: The geometry of the sulfonamide linker dictates the relative spatial orientation of the boronic acid and the N-ethyl substituent. This vectorial arrangement is critical for aligning the respective binding motifs with their corresponding interaction sites on the target protein.

Comparative SAR with Bioisosteric Replacements (e.g., Carboxamide Analogs)

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. cambridgemedchemconsulting.comnih.gov Replacing the sulfonamide linker in this compound with other functional groups, such as a carboxamide, can lead to significant changes in activity and properties. cambridgemedchemconsulting.com

Key Research Findings:

Carboxamide as a Bioisostere: A carboxamide group can mimic the hydrogen bonding capabilities and general shape of a sulfonamide. However, the electronic and conformational properties are distinct.

Impact on Potency and Selectivity: The switch from a sulfonamide to a carboxamide can alter the compound's electronic distribution and hydrogen bonding pattern, which may lead to changes in potency and selectivity. For instance, the less acidic N-H of a carboxamide compared to a sulfonamide might lead to different interactions with the target.

Metabolic Stability: Sulfonamides and carboxamides can have different metabolic liabilities. A bioisosteric replacement may be employed to block a site of metabolism and improve the compound's pharmacokinetic profile.

Table 2: Comparison of Sulfonamide and Carboxamide Analogs

CompoundLinkerIC50 (nM)Metabolic Stability (t1/2, min)
1Sulfonamide5030
6Carboxamide7590

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Ligand Efficiency, Lipophilic Efficiency, and Physicochemical Property Optimization in Drug Design

In modern drug discovery, optimizing potency alone is insufficient. Metrics that relate potency to physicochemical properties are crucial for identifying high-quality drug candidates.

Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule (heavy atom count). It helps in identifying small, efficient fragments that can be elaborated into more potent leads.

Lipophilic Efficiency (LipE): LipE, also known as Ligand-Lipophilicity Efficiency (LLE), relates potency (as pIC50 or pKi) to the lipophilicity of the compound (logP or logD). wikipedia.orgsciforschenonline.org A higher LipE value is generally desirable, as it indicates that potency is achieved without excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity. sciforschenonline.orgnih.govresearchgate.net

Table 3: Efficiency Metrics for Optimized Analogs

CompoundpIC50logPHeavy Atom CountLELipE
17.32.5150.494.8
78.02.2170.475.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Rational Design Strategies Guided by SAR and SPR Data

The systematic collection and analysis of SAR and SPR data enable the application of rational design strategies to develop improved analogs of this compound.

Key Strategies:

Structure-Based Design: When a high-resolution crystal structure of the target protein in complex with an inhibitor is available, it provides a detailed map of the binding site. This information allows for the precise design of new analogs with modifications intended to exploit specific interactions, such as filling an unoccupied pocket or forming an additional hydrogen bond.

Property-Based Design: This approach focuses on optimizing the physicochemical and pharmacokinetic properties of the molecule from the outset of the design process. nih.gov By considering parameters like LipE and metabolic stability, chemists can guide their synthetic efforts towards compounds with a higher probability of success in later stages of drug development.

Computational Modeling: Molecular modeling techniques, such as docking and molecular dynamics simulations, can be used to predict the binding modes of new analogs and to rationalize observed SAR trends. These computational tools help to prioritize the synthesis of the most promising compounds.

By integrating these rational design principles with the empirical data from SAR and SPR studies, researchers can efficiently navigate the chemical space around this compound to identify new drug candidates with superior efficacy, selectivity, and drug-like properties.

Computational and Structural Biology Approaches in Understanding N Ethyl 4 Boronobenzenesulfonamide

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Ethyl 4-boronobenzenesulfonamide, this method would be instrumental in identifying potential biological targets by virtually screening it against libraries of protein structures. The process involves predicting the binding mode and affinity of the ligand, offering insights into its potential mechanism of action.

Following molecular docking, molecular dynamics (MD) simulations provide a more dynamic and detailed view of the ligand-target complex. MD simulations would model the movement of every atom in the this compound-protein complex over time, offering a deeper understanding of the stability of the interaction, the conformational changes that may occur upon binding, and the key amino acid residues involved in the interaction.

Table 1: Illustrative Data from a Hypothetical Molecular Docking and MD Simulation Study of this compound

ParameterDescriptionHypothetical Value
Binding Affinity (Docking) Predicted free energy of binding.-8.5 kcal/mol
Key Interacting Residues Amino acids in the target's binding site forming significant interactions.Asp120, Lys145, Tyr198
RMSD (MD Simulation) Root Mean Square Deviation of the ligand's position over the simulation time, indicating stability.1.2 Å
Binding Free Energy (MM/PBSA) More accurate estimation of binding affinity from MD simulation trajectories.-45.3 kcal/mol

Quantum Chemical Calculations for Electronic Properties, Reactivity, and pKa Prediction

Quantum chemical calculations are employed to understand the electronic structure and properties of a molecule. For this compound, methods like Density Functional Theory (DFT) would be used to calculate properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These calculations are crucial for predicting the molecule's reactivity, stability, and the nature of its interactions with biological targets.

Furthermore, quantum chemical methods can be utilized to predict the pKa value of the boronic acid group in this compound. The pKa is a critical parameter that influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding to target proteins.

Table 2: Predicted Electronic Properties of this compound from a Theoretical Quantum Chemical Study

PropertyDescriptionHypothetical Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability.-6.2 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability.-1.5 eV
Dipole Moment A measure of the molecule's overall polarity.3.8 D
Predicted pKa The predicted acidity of the boronic acid group.8.9

X-ray Crystallography of this compound and Its Complexes with Biological Targets

X-ray crystallography is a powerful experimental technique that can determine the precise three-dimensional arrangement of atoms within a crystal. Obtaining a crystal structure of this compound would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

Of even greater significance would be the co-crystallization of this compound with its biological target. The resulting crystal structure of the complex would offer an atomic-level view of the binding mode, confirming the predictions from molecular docking and providing invaluable information for structure-based drug design. Unfortunately, there is no publicly available crystallographic data for this compound at this time.

Advanced NMR Spectroscopy for Solution-State Conformation and Ligand-Protein Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure and dynamics of molecules in solution. For this compound, one-dimensional and two-dimensional NMR techniques would be used to determine its conformation in different solvent environments.

When studying ligand-protein interactions, techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which parts of the ligand are in close contact with the protein. researchgate.net Furthermore, Chemical Shift Perturbation (CSP) mapping, where changes in the protein's NMR signals are monitored upon addition of the ligand, can identify the binding site on the protein. These methods are particularly useful for studying weak to moderate binding interactions.

In Silico Screening, Pharmacophore Modeling, and Virtual Library Design for Analog Discovery

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules with desired properties. Starting with the structure of this compound, virtual screening could be employed to identify other commercially available or synthetically accessible compounds with similar structures that might also bind to the same biological target.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, and charged groups) that are necessary for biological activity. A pharmacophore model derived from the binding mode of this compound could be used as a 3D query to search for structurally diverse molecules that fit the model.

Based on the insights gained from these computational studies, a virtual library of analogs of this compound could be designed. This involves systematically modifying the parent structure to explore the structure-activity relationship (SAR) and to optimize properties such as potency, selectivity, and pharmacokinetic profile.

Applications and Advanced Research Directions for N Ethyl 4 Boronobenzenesulfonamide

Development as Precision Chemical Probes for Cellular and Biochemical Investigations

The distinct chemical properties of N-Ethyl 4-boronobenzenesulfonamide make it a valuable candidate for the development of precision chemical probes. These tools are essential for the detailed investigation of complex biological systems at the molecular level.

Utility in Modulating and Deciphering Enzyme Function in Complex Biological Systems

The boronic acid group in this compound is a key feature that allows it to act as a modulator of enzyme activity. Boronic acids are known to form reversible covalent bonds with the active site serine, threonine, or cysteine residues of various enzymes, particularly proteases and esterases. This interaction can lead to potent and selective inhibition, allowing researchers to probe the function of specific enzymes within intricate cellular pathways.

The benzenesulfonamide (B165840) portion of the molecule also plays a crucial role. Sulfonamides are a well-established class of compounds with a broad range of biological activities, often targeting enzymes like carbonic anhydrases. nih.gov The N-ethyl group can be systematically modified to alter the compound's steric and electronic properties, thereby fine-tuning its binding affinity and selectivity for target enzymes. acs.org By synthetically modifying the N-alkyl substituent, researchers can create a library of probes to systematically investigate the structure-function relationships of enzymes. nih.gov

The ability of this compound to interact with enzymes can be leveraged to design activity-based probes (ABPs). These probes can be tagged with reporter molecules, such as fluorophores or biotin, to enable the visualization and identification of active enzymes in complex biological samples. This approach provides a powerful method for understanding the roles of enzymes in both normal physiology and disease states.

Potential as Tools for Targeted Protein Degradation Strategies

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. A key technology in this field is the development of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

This compound can serve as a versatile scaffold for the design of novel PROTACs. The boronic acid moiety can be engineered to bind to the protein of interest, while the sulfonamide portion can be linked to a known E3 ligase-recruiting ligand. The modular nature of the this compound structure allows for the systematic optimization of both the target-binding and E3 ligase-recruiting elements, as well as the linker connecting them, to achieve potent and selective protein degradation.

Exploration as a Versatile Medicinal Chemistry Scaffold in Drug Discovery Programs

The structural features of this compound make it an attractive starting point for the development of new therapeutic agents. Its ability to be readily modified allows for the creation of diverse chemical libraries for screening against various disease targets.

Design and Synthesis of Novel Therapeutic Agents Targeting Specific Disease Pathways

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, found in a wide range of approved drugs with diverse therapeutic applications. researchgate.net By combining this scaffold with a boronic acid, a moiety known for its ability to target enzymes, this compound presents a promising framework for designing novel inhibitors of key enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.

For instance, derivatives of benzenesulfonamide have been extensively studied as inhibitors of carbonic anhydrases, some of which are overexpressed in certain cancers. nih.gov The introduction of a boronic acid group could enhance the inhibitory potency and selectivity of these compounds. Furthermore, the N-ethyl group can be replaced with other substituents to optimize the pharmacokinetic properties of the resulting drug candidates, such as their absorption, distribution, metabolism, and excretion (ADME) profiles. acs.org

Contribution to Strategies for Overcoming Antimicrobial Resistance, Particularly β-Lactamase Mediated Resistance

Antimicrobial resistance is a major global health threat, and the development of new strategies to combat resistant bacteria is a critical area of research. One of the primary mechanisms of resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy, is the production of β-lactamase enzymes by bacteria. These enzymes inactivate the antibiotics by hydrolyzing their characteristic β-lactam ring.

Boronic acid-based compounds have emerged as a promising class of β-lactamase inhibitors. mdpi.com They can act as transition-state analogs, effectively blocking the active site of these enzymes and restoring the activity of β-lactam antibiotics. The FDA-approved drug vaborbactam, a cyclic boronic acid derivative, is a testament to the potential of this approach. mdpi.com

This compound provides a valuable scaffold for the development of novel, non-cyclic β-lactamase inhibitors. The 4-boronobenzenesulfonamide core can be systematically modified to enhance its inhibitory activity against a broad spectrum of β-lactamases, including those that are resistant to currently available inhibitors. The N-ethyl group offers a handle for further chemical modifications to improve potency and pharmacokinetic properties. nih.gov

Compound Class Target Mechanism of Action Potential Application
Benzenesulfonamide DerivativesCarbonic AnhydrasesEnzyme InhibitionAnticancer, Anti-glaucoma
Boronic Acid DerivativesSerine Proteases, β-LactamasesEnzyme Inhibition (Transition-State Analogs)Anti-inflammatory, Antibacterial
This compoundVarious Enzymes, Target ProteinsEnzyme Modulation, Targeted Protein DegradationChemical Probes, Drug Discovery

Strategies for Enhancing Target Selectivity, Off-Target Reduction, and Pharmacological Efficacy

A key challenge in drug development is to design molecules that potently interact with their intended target while minimizing interactions with other proteins, which can lead to unwanted side effects. For this compound-based compounds, several strategies can be employed to enhance their selectivity and efficacy.

Structure-activity relationship (SAR) studies are crucial for understanding how different chemical modifications affect the biological activity of a compound. researchgate.net By systematically altering the substituents on the benzene (B151609) ring and the N-alkyl group of this compound, researchers can identify the key structural features that govern target binding and selectivity. nih.gov For example, the introduction of specific functional groups can create additional interactions with the target protein, leading to a tighter and more selective binding. nih.gov

Computational modeling and in silico screening can also play a significant role in the design of more selective inhibitors. nih.gov By simulating the binding of different this compound derivatives to the three-dimensional structure of the target protein, researchers can predict which modifications are most likely to improve affinity and selectivity. This approach can help to prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process.

Furthermore, prodrug strategies can be employed to improve the pharmacological efficacy of this compound-based drugs. A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. This approach can be used to improve the drug's solubility, stability, and absorption, leading to better bioavailability and therapeutic outcomes. The boronic acid moiety, for instance, can be temporarily masked with a protecting group that is cleaved off at the target site.

Future Perspectives on the Translational Potential of Boronated Sulfonamide Derivatives in Chemical Biology and Therapeutics

The convergence of sulfonamide and boronic acid functionalities within a single molecular framework, as exemplified by this compound, presents a compelling frontier in medicinal chemistry and chemical biology. While sulfonamides are a well-established class of pharmacophores and boronic acids are gaining significant traction, their combination in derivatives like boronated sulfonamides offers unique opportunities for developing highly targeted therapeutics and sophisticated biological probes. nih.govtandfonline.com The future translational potential of this class of compounds hinges on leveraging their distinct chemical properties to address current challenges in drug discovery and biological research.

The journey of boron-containing compounds in medicine, highlighted by the clinical success of the proteasome inhibitor bortezomib (B1684674), has paved the way for broader acceptance and exploration of boron in drug design. tandfonline.comnih.govmdpi.com Boronated sulfonamides are poised to be the next chapter in this narrative, moving beyond established applications to unlock new therapeutic interventions and deepen the understanding of complex biological systems.

Advancements in Chemical Biology

In the realm of chemical biology—a field dedicated to studying life processes using chemical tools—boronated sulfonamides hold immense promise as precision instruments. chemscene.com Their future application is anticipated to focus on the design of highly selective chemical probes for interrogating enzyme function and activity within cellular environments.

The key to their potential lies in the dual nature of the scaffold. The boronic acid group can form reversible covalent bonds with active site serine residues or other nucleophiles in enzymes, while the sulfonamide portion can be systematically modified to achieve high affinity and selectivity for a specific biological target. nih.gov This modularity allows for the rational design of probes for a variety of enzyme classes.

Future research is expected to yield sophisticated tools such as:

Activity-Based Probes (ABPs): These probes can be designed to covalently label active enzymes, allowing for their identification and quantification in complex proteomes. A boronated sulfonamide ABP could be tailored to profile the activity of specific serine proteases or carbonic anhydrases involved in disease states.

Reversible Covalent Probes: The ability of boronic acids to form transient bonds can be exploited to study enzyme dynamics and allosteric regulation in real-time without permanently altering the protein.

Bioorthogonal Conjugation Tools: Recent research has demonstrated that boronic acid-containing sulfonyl compounds can participate in bioorthogonal reactions, enabling the precise labeling of biomolecules in living systems. This opens avenues for tracking cellular components and processes with high fidelity. acs.org

Application AreaMechanism of ActionPotential TargetsFuture Goal
Activity-Based Probes (ABPs)Forms reversible or irreversible covalent bonds with active site nucleophiles (e.g., serine).Serine Proteases, Carbonic Anhydrases, β-Lactamases. nih.govnih.govMapping enzyme activity profiles in disease models to identify novel diagnostic markers or therapeutic targets.
Enzyme Dynamics ProbesEngages in transient, reversible covalent interactions with the enzyme active site.Allosterically regulated enzymes, enzymes with dynamic conformational states.Elucidating complex enzyme mechanisms and identifying novel sites for drug intervention beyond the active site.
Bioorthogonal LigationBoronic acid moiety acts as a recognition element for targeted chemical reactions in a biological environment. acs.orgProteins, glycans, or other biomolecules engineered to carry a complementary reactive partner.Developing advanced methods for in-vivo imaging, drug delivery, and constructing complex biomolecular assemblies.

Emerging Therapeutic Horizons

The therapeutic potential of boronated sulfonamides is expanding beyond their initial exploration as enzyme inhibitors. While inhibiting enzymes like carbonic anhydrases and β-lactamases remains a significant area of interest, future developments are aimed at achieving unprecedented levels of selectivity and exploring entirely new classes of biological targets. nih.govnih.gov

A major future direction is the design of isoform-specific inhibitors. Many enzymes belong to large families with multiple isoforms, some of which are involved in normal physiological processes while others are implicated in disease. For example, selectively inhibiting carbonic anhydrase IX, which is overexpressed in many solid tumors, without affecting other vital carbonic anhydrase isoforms is a key goal in anticancer therapy. nih.gov The structural versatility of the N-alkyl/aryl 4-boronobenzenesulfonamide scaffold is ideal for developing such highly selective agents.

Furthermore, the unique properties of this compound class are being aimed at challenging therapeutic areas:

Antimicrobial Resistance: Boronated sulfonamides are being investigated as inhibitors of bacterial enzymes that confer antibiotic resistance, such as β-lactamases. nih.gov Future work will focus on creating broad-spectrum inhibitors or compounds that can overcome emerging resistance mechanisms in priority pathogens like Acinetobacter baumannii. nih.gov

Targeting Protein-Protein Interactions: The ability of boronic acids to form stable complexes could be harnessed to develop molecules that disrupt pathological protein-protein interactions, a notoriously difficult target class in drug discovery.

Prodrug and Delivery Strategies: To overcome potential pharmacokinetic challenges associated with boronic acids, future research will likely involve innovative prodrug approaches and targeted delivery systems, such as nanocarriers, to enhance stability, improve bioavailability, and reduce off-target effects. mdpi.com

Therapeutic AreaTarget Enzyme/Protein FamilyRationale for TargetingStage of Research
OncologyCarbonic Anhydrase Isoforms (e.g., CA IX). nih.govCA IX is specifically overexpressed in hypoxic tumors and contributes to cancer cell survival and proliferation.Preclinical / Advanced Research. nih.gov
Infectious DiseasesBacterial β-Lactamases (Classes A, C, D). nih.govInhibiting these enzymes restores the efficacy of β-lactam antibiotics against resistant bacteria.Preclinical. nih.gov
Inflammatory DiseasesSerine Proteases (e.g., Neutrophil Elastase)These enzymes are implicated in the pathology of chronic inflammatory conditions like COPD.Exploratory / Preclinical.
Neurological DisordersFatty Acid Amide Hydrolase (FAAH)Inhibition of FAAH can modulate endocannabinoid signaling, offering potential for pain and anxiety treatment.Hypothetical / Exploratory.

Q & A

Q. What are the standard synthetic routes for preparing N-ethyl 4-boronobenzenesulfonamide, and how can reaction efficiency be maximized?

this compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. A common approach involves:

  • Reacting 4-boronobenzenesulfonyl chloride with ethylamine in anhydrous solvents (e.g., dichloromethane or dimethylformamide) under nitrogen.
  • Using bases like triethylamine or sodium hydroxide to neutralize HCl byproducts and drive the reaction forward .
  • Purification via column chromatography or recrystallization to isolate the product.
    To optimize yield, maintain stoichiometric control of reagents, and monitor reaction progress using thin-layer chromatography (TLC) .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm ethyl and borono group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • X-ray Crystallography : Resolve crystal structure and boron coordination geometry .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .

Q. What are the primary biochemical applications of this compound in research?

This compound is explored as:

  • Enzyme Inhibitor : The borono group may act as a transition-state analog in serine protease inhibition assays .
  • Biochemical Probe : Conjugation with fluorophores for tracking protein interactions via fluorescence quenching .
  • Structural Mimetic : Study sulfonamide-based inhibitors in carbonic anhydrase or kinase pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation kinetics data for N-ethyl sulfonamide derivatives?

Discrepancies in degradation rates (e.g., aerobic vs. anaerobic conditions) require:

  • Controlled Replicate Assays : Use standardized activated sludge systems to compare transformation pathways .
  • Isotopic Labeling : Track intermediates like sulfonamidoacetic acid (e.g., N-EtFOSAA) to identify rate-limiting steps (e.g., decarboxylation) .
  • Modeling : Apply pseudosecond-order kinetics to account for microbial biomass effects on degradation rates .

Q. What strategies mitigate variability in boron-sulfonamide cross-coupling reactions?

To improve reproducibility:

  • Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling with aryl halides .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize boronate intermediates .
  • In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect side reactions (e.g., borono group hydrolysis) .

Q. How should researchers design assays to evaluate the therapeutic potential of this compound?

Methodological steps include:

  • In Vitro Screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ calculations .
  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte models .
  • Target Validation : Perform surface plasmon resonance (SPR) to measure binding affinity for target proteins (e.g., proteases) .

Notes

  • Data Sources : Excluded non-academic platforms (e.g., BenchChem) per guidelines.
  • Methodological Rigor : Emphasis on peer-reviewed protocols for synthesis, characterization, and assay design .
  • Compliance : Adhere to public-domain data usage policies (e.g., FDA, ECHA) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl 4-boronobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Ethyl 4-boronobenzenesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.